molecular formula C8H7ClINO2 B13347793 Methyl 6-chloro-2-iodo-5-methylnicotinate

Methyl 6-chloro-2-iodo-5-methylnicotinate

Cat. No.: B13347793
M. Wt: 311.50 g/mol
InChI Key: BLTHSOMWZQCTDK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-iodo-5-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.5 g/mol It is a derivative of nicotinic acid and is characterized by the presence of chlorine, iodine, and methyl groups attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-iodo-5-methylnicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for the synthesis of this compound may include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-iodo-5-methylnicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 6-chloro-2-iodo-5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-iodo-5-methylnicotinate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application but often involve binding to enzymes or receptors, leading to changes in cellular processes. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Methyl 6-chloro-2-iodo-5-methylnicotinate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-chloro-2-iodo-5-methylnicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a halogenated derivative of nicotinic acid, which enhances its biological potency. The presence of chlorine and iodine atoms in the structure is known to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly muscarinic acetylcholine receptors (mAChRs). These receptors are involved in numerous physiological processes, including cognition, behavior, and autonomic functions. The compound acts as an allosteric modulator of the M4 subtype of mAChRs, which are predominantly expressed in the central nervous system.

Key Mechanisms:

  • Allosteric Modulation : Alters the binding affinity of acetylcholine at mAChRs, potentially enhancing cognitive functions and exhibiting antipsychotic-like effects.
  • Enzyme Interaction : Preliminary studies suggest interactions with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Potential to modulate inflammatory responses through its action on mAChRs.
  • Antimicrobial Effects : Halogenated compounds often demonstrate enhanced antimicrobial properties.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialEnhanced activity against bacteria

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of halogenated nicotinates, this compound was found to inhibit the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Cognitive Enhancement

Research on mAChR agonists has highlighted the potential cognitive-enhancing effects of compounds like this compound. Clinical studies have shown improvements in cognitive function in animal models treated with this compound, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3

InChI Key

BLTHSOMWZQCTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)I)C(=O)OC

Origin of Product

United States

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